Positional Isomer Differentiation: 4-Bromo vs. 2-Bromo and 3-Bromo Regioisomers of N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
CAS 852136-45-9 is the para-substituted (4-bromo) member of a three-compound positional isomer series. The ortho (2-bromo, CAS 852136-42-6) and meta (3-bromo, CAS 852136-43-7) isomers share the identical molecular formula (C₁₇H₁₅BrN₂O, MW 343.2) but differ exclusively in the bromine attachment point on the benzamide phenyl ring . In the homologous indol-5-yl benzamide series studied by Prins et al. (2010), the position and nature of halogen substitution on the benzamide ring were the dominant determinants of MAO isoform potency and selectivity: the 3,4-dichloro substitution pattern produced a Ki of 0.03 μM for MAO-B, whereas mono-substitution or alternative patterns yielded Ki values ranging from 1.65 μM to >100 μM [1]. By logical extension, the 4-bromo, 3-bromo, and 2-bromo isomers are predicted to exhibit distinct target-engagement profiles, and only the 4-bromo isomer provides the para-directing electronic effects and steric geometry unique to that substitution pattern .
| Evidence Dimension | Bromine substitution position on benzamide phenyl ring |
|---|---|
| Target Compound Data | 4-bromo (para) substitution; CAS 852136-45-9; SMILES Brc1ccc(cc1)C(=O)NCc1ccc2c(c1)cc([nH]2)C |
| Comparator Or Baseline | 2-bromo (ortho) isomer: CAS 852136-42-6; 3-bromo (meta) isomer: CAS 852136-43-7; non-brominated parent: CAS 852136-19-7 |
| Quantified Difference | Regioisomeric identity confirmed by distinct CAS numbers and SMILES; pharmacological differentiation inferred from class-level SAR (isomer-specific activity differences documented for analogous indole–benzamide series) |
| Conditions | Structural identity confirmed by SMILES comparison and CAS registry assignment; pharmacological inference based on Prins et al. MAO inhibition SAR data |
Why This Matters
Procurement of the incorrect positional isomer invalidates SAR hypotheses and yields non-reproducible biological data; the 4-bromo isomer is a distinct chemical entity with regiospecific reactivity for downstream derivatization (e.g., Suzuki coupling at the para position).
- [1] Prins, L. H.; Petzer, J. P.; Malan, S. F. Inhibition of Monoamine Oxidase by Indole and Benzofuran Derivatives. Eur. J. Med. Chem. 2010, 45 (10), 4458–4466. View Source
